Carbidopa Demonstrates Higher Plasma Exposure (AUC and Cmax) Compared to Benserazide as a Peripheral Decarboxylase Inhibitor
In a head-to-head pharmacokinetic evaluation in healthy human volunteers receiving the same amount of extracerebral dopa decarboxylase inhibitors, carbidopa demonstrated superior systemic exposure relative to benserazide. Specifically, the mean AUC, Cmax, and Tmax values obtained for benserazide were lower than those obtained for carbidopa when administered under equivalent conditions [1]. This indicates that carbidopa achieves higher and more sustained plasma concentrations when dosed identically, which may translate to more consistent peripheral AADC inhibition over the dosing interval. Notably, benserazide exhibits approximately 10-fold higher potency as a peripheral AADC inhibitor in both animal models and humans [2]; however, its lower systemic exposure profile means that the effective inhibitory capacity in vivo depends on both intrinsic potency and achieved plasma concentrations. The higher AUC and Cmax of carbidopa provide a pharmacokinetic advantage that compensates for its lower intrinsic potency, resulting in clinically comparable decarboxylase inhibition with a different risk-benefit profile regarding blood-brain barrier penetration.
| Evidence Dimension | Plasma exposure (AUC, Cmax, Tmax) of the decarboxylase inhibitor |
|---|---|
| Target Compound Data | Carbidopa: Higher mean AUC, Cmax, and Tmax values |
| Comparator Or Baseline | Benserazide: Lower mean AUC, Cmax, and Tmax values when administered at the same dose |
| Quantified Difference | Mean AUC, Cmax, and Tmax values for benserazide were lower than those for carbidopa (exact numerical values not reported in the abstract; study references full data) |
| Conditions | Healthy human volunteers in a pharmacoscintigraphic and pharmacokinetic study of sustained-release floating minitablets; same amount of inhibitors administered |
Why This Matters
This directly informs procurement decisions when selecting between carbidopa-based and benserazide-based levodopa formulations for experimental or clinical use, as the systemic exposure of the decarboxylase inhibitor influences the consistency and duration of peripheral AADC inhibition.
- [1] Pharmacoscintigraphic and pharmacokinetic evaluation on healthy human volunteers of sustained-release floating minitablets containing levodopa and carbidopa. Int J Pharm. 2008;359(1-2):230-240. View Source
- [2] Da Prada M, Kettler R, Zürcher G, Schaffner R, Haefely WE. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers. Eur Neurol. 1987;27(Suppl 1):9-20. View Source
